REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([O:13]C)=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:15]([O:17]C)=O.[CH3:19][C:20](=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22].[H-].[Na+].Cl>O1CCCC1>[CH3:22][C:21]([CH3:24])([CH3:23])[C:20](=[O:25])[CH2:19][C:11]([C:7]1[CH:8]=[CH:9][C:10]2[C:5](=[CH:4][CH:3]=[C:2]([C:15](=[O:17])[CH2:19][C:20](=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22])[CH:1]=2)[CH:6]=1)=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC(=CC=C12)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at 60° C. for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice-
|
Type
|
EXTRACTION
|
Details
|
Organic substances were extracted
|
Type
|
CUSTOM
|
Details
|
after evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
recrystallized in a mixed solvent of chloroform-methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CC(=O)C1=CC2=CC=C(C=C2C=C1)C(CC(C(C)(C)C)=O)=O)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |